
2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione is an organic compound . It appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O4 . The molecular weight is 248.24 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H12N2O4), molecular weight (248.24), and appearance (powder) . Unfortunately, detailed information such as melting point, boiling point, and density are not available.Wissenschaftliche Forschungsanwendungen
Ring Opening Reactions and Synthesis Applications
- Chemical Reactions and Structural Analysis: The compound and its derivatives have been studied for their unique chemical reactivity and structural properties. For instance, dichotomy in the ring-opening reactions of related dioxane-diones with cyclic secondary amines has been explored, revealing insights into cyclization processes and the formation of stable cyclopentenyl derivatives (Šafár̆ et al., 2000). Similarly, the synthesis of 1,6-disubstituted 2,4-pyridinediones from related compounds showcases the versatility of these chemicals in organic synthesis (Rubinov et al., 2004).
Supramolecular Structures
- Crystallography and Molecular Interactions: Studies on supramolecular structures of derivatives demonstrate their potential in forming complex molecular assemblies through weak interactions, highlighting the importance of these compounds in understanding molecular recognition and assembly processes (Low et al., 2002).
Drug Precursors and Ligand Synthesis
- Preparation of Drug Precursors: Research on the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from phenylamino derivatives showcases the application of these compounds in drug development and as ligands in various chemical reactions (Dotsenko et al., 2019).
Structural Characterization and Antimicrobial Potential
- Antimicrobial Potential and Structural Characterization: The structural characterization and exploration of the antimicrobial potential of Meldrum's acid derivatives, such as the synthesis and study of a new derivative with potential antimicrobial activity, indicate these compounds' relevance in medicinal chemistry and drug design (Campelo et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[(pyridin-4-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)7-14-8-3-5-13-6-4-8/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLOTESXAWEWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=NC=C2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

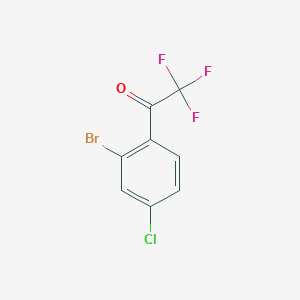
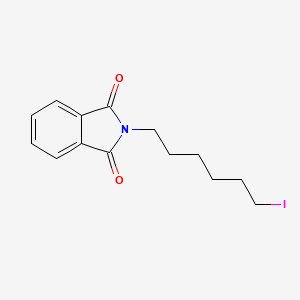
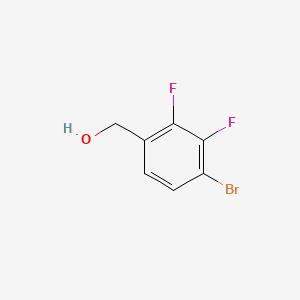

![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
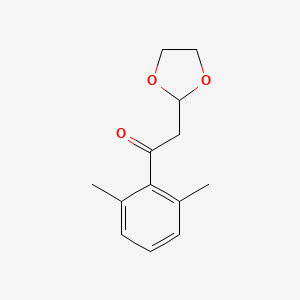

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)
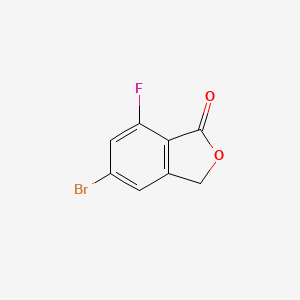
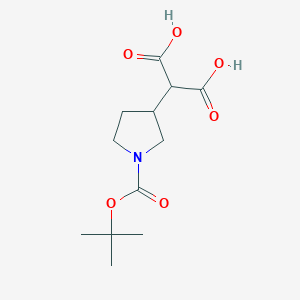
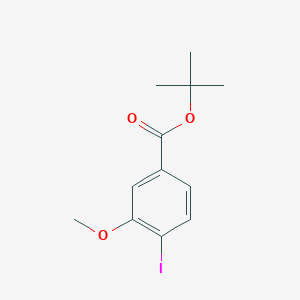
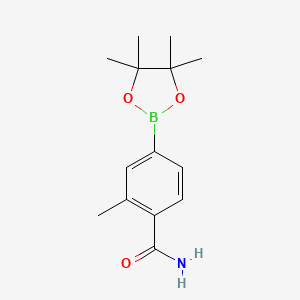
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)
